Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-
Description
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- (CAS: 64611-87-6, as per ) is a synthetic acetamide derivative characterized by a sulfonyl group substituted with a 2-hydroxyethyl chain at the 3-position of a 4-methoxyphenyl ring. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the methoxy substituent contributes to electron-donating effects, influencing reactivity and solubility.
The compound’s synthesis typically involves sulfonation and acetylation steps, as seen in structurally related analogs (e.g., ). Its molecular structure has been validated via spectral techniques such as $^1$H-NMR and mass spectrometry (e.g., EI-MS: m/z = 299.34 [M+H]+ in related compounds) .
Properties
CAS No. |
67674-32-2 |
|---|---|
Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H15NO5S/c1-8(14)12-9-3-4-10(17-2)11(7-9)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) |
InChI Key |
ZZTVEJMYLNAEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfonyl Group
The sulfonyl group (-SO2-) is introduced by oxidation of a corresponding sulfide or sulfone precursor. Common oxidizing agents include hydrogen peroxide (H2O2) or peracids, which convert thioethers to sulfones under controlled conditions.
Attachment of the 4-Methoxyphenyl Group
The methoxyphenyl ring is introduced either by starting from a suitably substituted anisole derivative or by aromatic substitution reactions on the sulfonyl intermediate. The methoxy group at the para position is generally stable under the reaction conditions.
Formation of the Acetamide Functionality
The final step involves acylation of the aromatic amine with acetic anhydride or acetyl chloride to form the acetamide group. This reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the acid byproducts and drive the reaction to completion.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Oxidation of sulfide to sulfone | H2O2, acetic acid, room temp | Formation of sulfonyl intermediate |
| 2 | Nucleophilic substitution with 2-chloroethanol | Base (NaOH or K2CO3), reflux | Introduction of 2-hydroxyethyl group |
| 3 | Aromatic substitution or starting with anisole | Methoxy-substituted phenyl ring | Incorporation of 4-methoxyphenyl moiety |
| 4 | Acetylation of aromatic amine | Acetic anhydride, pyridine | Formation of acetamide group |
Analytical and Research Findings
- The compound’s purity and structural integrity are typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.
- The sulfonyl and hydroxyethyl groups confer polarity and potential for hydrogen bonding, influencing biological activity and solubility.
- Preliminary studies suggest this compound may interact with biological targets such as enzymes or receptors, potentially useful in anti-inflammatory or anticancer research.
Summary Table of Key Properties and Synthesis Data
| Property/Parameter | Data/Description |
|---|---|
| CAS Number | 67674-32-2 |
| Molecular Formula | C11H15NO5S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide |
| Key Functional Groups | Sulfonyl (-SO2-), Hydroxyethyl (-CH2CH2OH), Methoxy (-OCH3), Acetamide (-NHCOCH3) |
| Typical Reagents | H2O2 (oxidation), 2-chloroethanol (alkylation), Acetic anhydride (acetylation) |
| Common Solvents | Acetic acid, pyridine, aqueous base solutions |
| Analytical Techniques | NMR, MS, HPLC |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl (-SO₂-) group in the compound acts as a strong electron-withdrawing group, facilitating nucleophilic substitution at the adjacent carbon atom. Common nucleophiles include amines, thiols, and alkoxides.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Amine Substitution | Basic conditions (K₂CO₃, DMF, 80°C) | Primary/Secondary amines | N-Substituted derivatives with modified sulfonamide linkages |
| Thiol Displacement | Aqueous ethanol, reflux | Sodium hydrosulfide (NaSH) | Thioether derivatives via sulfonyl group replacement |
| Alkoxylation | Anhydrous THF, LiHMDS | Alcohols | Ether-linked analogs |
Mechanistic Insight : The sulfonyl group stabilizes the transition state by withdrawing electron density, enhancing the leaving-group ability of the hydroxylsulfonyl moiety .
Hydrolysis Reactions
The acetamide (-NHCOCH₃) and sulfonyl groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Conditions : 6M HCl, reflux (12–24 hrs)
Outcome : Cleavage of the acetamide group to yield 3-[(2-hydroxyethyl)sulfonyl]-4-methoxyaniline and acetic acid. -
Basic Hydrolysis :
Conditions : NaOH (10%), 100°C
Outcome : Degradation of the sulfonyl group to form a thiol (-SH) intermediate, further oxidized to sulfonic acid derivatives .
Key Data :
-
Hydrolysis rates are pH-dependent, with optimal yields in strongly acidic media.
-
The methoxy group (-OCH₃) remains intact under these conditions due to its electron-donating nature.
Reduction Reactions
The sulfonyl group can be reduced to a thiol or sulfide using metal-based reductants:
| Reductant | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → RT | 3-[(2-Hydroxyethyl)thio]-4-methoxyaniline |
| Zn/HCl | Ethanol, reflux | Sulfide derivatives |
Notes :
-
Over-reduction can occur with prolonged exposure to LiAlH₄, leading to complete desulfurization.
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the sulfonyl group without affecting the acetamide.
Condensation and Cyclization
The compound participates in condensation reactions with aldehydes/ketones, forming heterocyclic structures:
-
Schiff Base Formation :
Reagents : Aromatic aldehydes (e.g., benzaldehyde), ethanol, piperidine catalyst
Product : Imine-linked conjugates, precursors to benzothiazole derivatives . -
Cyclocondensation :
Conditions : POCl₃, 120°C
Product : Quinazoline or thiazolidinone scaffolds via intramolecular cyclization .
Example Reaction :
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes regioselective electrophilic substitution:
-
Nitration :
Conditions : HNO₃/H₂SO₄, 0°C
Product : Nitro-substituted derivatives at the ortho/para positions relative to methoxy . -
Halogenation :
Reagents : Cl₂ or Br₂ in acetic acid
Outcome : Halo-substituted analogs (e.g., 5-chloro or 5-bromo derivatives).
Regioselectivity : The sulfonyl and methoxy groups direct incoming electrophiles to the 5- and 6-positions of the aromatic ring.
Oxidation Reactions
The 2-hydroxyethylsulfonyl moiety can be oxidized to sulfonic acid derivatives:
-
Reagents : KMnO₄ in acidic or neutral media
-
Product : 3-sulfonic acid derivatives, enhancing water solubility.
Side Note : Over-oxidation is mitigated by using controlled stoichiometry and low temperatures.
Experimental Considerations
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Temperature : Reactions involving sulfonyl groups often require mild conditions (0–80°C) to prevent decomposition.
-
Catalysts : Pd-based catalysts enable selective cross-couplings, though not extensively reported for this compound .
Scientific Research Applications
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- exerts its effects involves interactions with specific molecular targets. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- with structurally or functionally related acetamide derivatives:
Key Findings:
Structural Influence on Polarity and Solubility: The sulfonyl group in the target compound increases polarity compared to sulfanyl analogs (e.g., ), making it more water-soluble but less membrane-permeable. Replacement of sulfonyl with bis(2-hydroxyethyl)amino () further elevates hydrophilicity due to additional hydroxyl groups.
Biological Activity: Sulfanyl-substituted analogs (e.g., ) exhibit stronger antimicrobial activity than sulfonyl derivatives, likely due to improved lipid bilayer penetration.
Synthetic Complexity :
- The target compound’s synthesis is less complex than heterocyclic analogs (e.g., ), requiring fewer steps and lower-cost reagents .
Safety and Applications: Simple acetamides like N-(3-amino-4-methoxyphenyl)acetamide () are labeled for laboratory use only, reflecting toxicity concerns with aromatic amines. Cyanoethyl-substituted derivatives () are niche intermediates in agrochemical research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative and an appropriately substituted aniline. For example, describes a similar sulfonamide synthesis using 4-acetamidobenzenesulfonyl chloride and 2-methoxyaniline in aqueous conditions with TLC monitoring. Optimize yield by adjusting pH (neutral to slightly basic), temperature (room temperature to 60°C), and stoichiometry (1:1 molar ratio). Post-reaction, purify via methanol recrystallization to isolate crystalline product .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxy, sulfonyl, and hydroxyethyl groups). highlights the importance of NMR in resolving aromatic proton splitting patterns.
- HPLC : Assess purity (≥98%) using a C18 column with UV detection at 254 nm, as referenced in for related acetamide derivatives.
- Mass Spectrometry : Confirm molecular weight (e.g., 389.88 g/mol for a related compound in ) via ESI-MS or MALDI-TOF .
Q. How should researchers handle discrepancies between experimental and theoretical spectral data during characterization?
- Methodology : If NMR or IR spectra deviate from predicted patterns, consider:
- Isomeric impurities : Re-examine synthetic steps for unintended byproducts (e.g., regioisomers).
- Solvent effects : Ensure complete solvent removal; residual DMSO or water can obscure peaks.
- Crystallographic validation : Use single-crystal X-ray diffraction (as in ) to resolve ambiguities in stereochemistry or bonding .
Advanced Research Questions
Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state properties?
- Methodology : X-ray crystallography ( ) reveals that sulfonamide derivatives adopt distorted tetrahedral geometry at sulfur, with torsional angles (e.g., C–S–N–C ≈57°) affecting molecular packing. Hydrogen bonding (N–H⋯O) forms R(8) ring motifs, stabilizing the crystal lattice. For this compound, analyze unit cell parameters and hydrogen-bonding networks to predict solubility and stability .
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. demonstrates docking studies on hybrid acetamide derivatives targeting enzymes (e.g., kinases). Prepare the protein structure (PDB ID), define active sites, and simulate ligand binding. Validate predictions with in vitro enzyme inhibition assays (IC determination) .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological potency?
- Methodology :
- Substituent variation : Modify the hydroxyethylsulfonyl group (e.g., replace with alkylsulfonyl or aryl groups) to assess impact on bioactivity.
- Bioisosteric replacement : Replace the methoxy group with ethoxy or halogens ( ) to improve metabolic stability.
- Pharmacophore mapping : Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity data from antimicrobial or enzyme inhibition assays ( ) .
Q. How can researchers resolve conflicting data in biological activity assays (e.g., inconsistent IC values)?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity.
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to minimize variability .
Notes on Evidence Utilization
- Synthesis & Characterization : and provide templates for sulfonamide synthesis and spectral analysis.
- Structural Insights : ’s crystallographic data guide advanced conformational studies.
- Bioactivity : While direct data on the target compound are limited, and offer methodologies for analogous systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
